molecular formula C11H9NO3S B12500747 5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12500747
M. Wt: 235.26 g/mol
InChI Key: LJEQHDQLEYCLSC-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the two components. The reaction is typically performed in a solvent like ethanol or methanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Z)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-1,2,4-triazole-3-thiol
  • 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid

Uniqueness

5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the thiazolidine ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)

InChI Key

LJEQHDQLEYCLSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2

Origin of Product

United States

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